5-amino-2-oxoindoline-1-carboxamide
Overview
Description
5-amino-2-oxoindoline-1-carboxamide: is a chemical compound belonging to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-oxoindoline-1-carboxamide typically involves the reaction of 2-oxoindoline derivatives with appropriate amines. One common method includes the use of 2-oxoindoline-5-carboxylic acid as a starting material, which is then reacted with ammonia or primary amines under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 5-amino-2-oxoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chemistry: 5-amino-2-oxoindoline-1-carboxamide is used as a building block in the synthesis of various heterocyclic compounds, which are of interest in organic chemistry research.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anticancer properties. These compounds have demonstrated cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-amino-2-oxoindoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. Additionally, it can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 2-oxoindoline-5-carboxamide
- 3-methylene-2-oxoindoline-5-carboxamide
- 2-oxoindoline-1-acetohydrazide
Comparison: 5-amino-2-oxoindoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indoline derivatives. For instance, the presence of the amino group at the 5-position enhances its potential as an anticancer agent by facilitating interactions with molecular targets involved in cancer cell proliferation.
Properties
IUPAC Name |
5-amino-2-oxo-3H-indole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4,10H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWNLUFSNXDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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